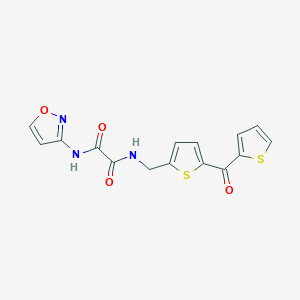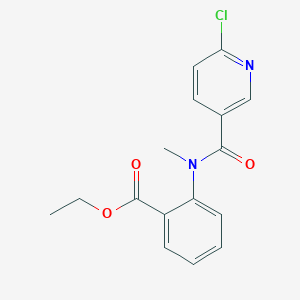![molecular formula C16H12Cl2N2OS B2711638 3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone CAS No. 866038-70-2](/img/structure/B2711638.png)
3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone, commonly known as D3MSQ, is a quinazolinone-based compound that has been studied for its potential applications in scientific research. D3MSQ is a small molecule that is composed of a quinazolinone core, a methylsulfanylmethyl group, and a 3,4-dichlorophenyl group. It has been studied for its potential use in biological research, and has been found to possess several properties that make it useful for this purpose.
Scientific Research Applications
Chemical Synthesis and Modification
3-Amino-2-methyl-4(3H)-quinazolinone, a closely related compound, demonstrates its versatility in chemical synthesis. It can be lithiated and then reacts with various electrophiles to yield a range of substituted derivatives. This method provides access to diverse 3-(methylamino)-2-alkyl-4(3H)-quinazolinones, showcasing the adaptability of quinazolinone derivatives in chemical reactions and syntheses (Smith et al., 1996).
Pharmacological Research
Quinazolinones have been explored for their pharmacological potential. For instance, R115777, a potent inhibitor of farnesyl protein transferase, displays significant antitumor effects. This highlights the potential of quinazolinone derivatives in cancer research and therapy (Venet et al., 2003). Additionally, some 4(3H)-quinazolinones have shown promising anticonvulsant activity, further demonstrating their potential in neurological and pharmaceutical research (Wolfe et al., 1990).
Biological Activities
Recent studies have synthesized new quinazolinone analogs with significant antibacterial and antifungal activities. This underscores their potential as antimicrobial agents and opens avenues for developing new therapeutic drugs (Anisetti et al., 2012). The diverse biological activities of quinazolinones, including antimalarial, antitumor, anticonvulsant, and anti-inflammatory properties, have made them a subject of extensive research (He et al., 2014).
Catalysis and Material Science
Quinazolinones are also utilized in material science. For instance, [γ-Fe2O3-HAp-(CH2)3-NHSO3H] nanoparticles have been used as efficient and magnetically separable catalysts for the green synthesis of 4(3H)-quinazolinones. This illustrates the application of quinazolinones in developing novel, environmentally friendly synthetic methodologies (Dadgar & Kalkhorani, 2015).
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-2-(methylsulfanylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS/c1-22-9-15-19-14-5-3-2-4-11(14)16(21)20(15)10-6-7-12(17)13(18)8-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTWYHRZMYRKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2711560.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2711562.png)

![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2711567.png)
![(2E)-3-{4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)-methyl]phenyl}acrylic acid](/img/structure/B2711568.png)



![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2711574.png)


